3-(4-Cyanophenyl)-2-methyl-1-propene
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Overview
Description
3-(4-Cyanophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a cyanophenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-methyl-1-propene typically involves the reaction of 4-cyanobenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Knoevenagel condensation, where 4-cyanobenzaldehyde reacts with acetone in the presence of a base such as piperidine or pyridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Cyanophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving the cyanophenyl group, which can participate in various chemical interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyanophenyl)-2-methylacrylate: Similar structure but with an acrylate group instead of a propene backbone.
4-Cyanophenylacetic acid: Contains a cyanophenyl group attached to an acetic acid moiety.
4-Cyanophenylmethanol: Features a cyanophenyl group attached to a methanol backbone.
Uniqueness
3-(4-Cyanophenyl)-2-methyl-1-propene is unique due to its specific combination of a cyanophenyl group and a propene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-(2-methylprop-2-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEQOGNYHGQAAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539946 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97780-97-7 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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